molecular formula C21H38N2O5Si2 B13444692 1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

货号: B13444692
分子量: 454.7 g/mol
InChI 键: TYAQGUMZCVVFHL-KZNAEPCWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derivative featuring a pyrimidine-2,4-dione (uracil) base attached to a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety is functionalized with two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3- and 4-positions and a methylidene (CH₂=) group at the 5-position. This structural configuration enhances steric protection and chemical stability, making it a critical intermediate in oligonucleotide synthesis, particularly for therapeutic applications requiring controlled deprotection and coupling efficiency .

属性

分子式

C21H38N2O5Si2

分子量

454.7 g/mol

IUPAC 名称

1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H38N2O5Si2/c1-14-16(27-29(8,9)20(2,3)4)17(28-30(10,11)21(5,6)7)18(26-14)23-13-12-15(24)22-19(23)25/h12-13,16-18H,1H2,2-11H3,(H,22,24,25)/t16-,17-,18-/m1/s1

InChI 键

TYAQGUMZCVVFHL-KZNAEPCWSA-N

手性 SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](C(=C)O[C@H]1N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

规范 SMILES

CC(C)(C)[Si](C)(C)OC1C(C(=C)OC1N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C

产品来源

United States

准备方法

Protection of Hydroxyl Groups with TBDMS

The selective silylation of the 3 and 4 hydroxyl groups on the sugar ring is achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This step is typically performed in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to avoid moisture interference.

  • Reaction conditions: Room temperature, 12–24 hours.
  • Outcome: Formation of bis-TBDMS ethers at 3 and 4 positions.
  • Yield: Typically high, around 79–89% depending on substrate purity and reaction optimization.

Introduction of the Methylidene Group

The methylidene substituent at the 5-position of the oxolane ring is introduced via a methylenation reaction, often employing reagents such as paraformaldehyde or methylene transfer reagents under basic conditions. This step may occur before or after silylation depending on the synthetic route.

  • Typical reagents: Paraformaldehyde with base or Wittig-type reagents.
  • Conditions: Mild heating or room temperature, with careful control to avoid side reactions.
  • Note: The stereochemistry at the sugar ring is preserved during this step.

Purification

The crude product is purified by silica gel column chromatography using solvent gradients such as hexanes/ethyl acetate or chloroform/methanol mixtures, often containing 2% triethylamine (TEA) to prevent silyl group cleavage.

Representative Synthetic Protocol (Literature Example)

A typical synthesis sequence adapted from related nucleoside derivatives is as follows:

Step Reagents & Conditions Description Yield
1 Nucleoside + TBDMS-Cl, DBU, DMF, rt, 12 h Bis-silylation of 3,4-hydroxyls 79%
2 Methylenation reagent (e.g., paraformaldehyde), base, mild heating Introduction of 5-methylidene group Not specified
3 Silica gel chromatography, hexanes/EtOAc + 2% TEA Purification of silyl-protected nucleoside Pure compound

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for TBDMS groups appear as singlets near 0.0 ppm (Si–CH3) and around 0.9 ppm (tert-butyl protons). The sugar ring protons show multiplets consistent with stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks matching the calculated molecular weight for the bis-TBDMS protected methylidene nucleoside.
  • Chromatographic Purity: Achieved by gradient elution on silica gel with TEA additive to maintain silyl protection.

Summary Table of Preparation Parameters

Parameter Details
Starting material Nucleoside with free 3,4-hydroxyls
Protecting group tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Base for silylation DBU or imidazole
Solvent DMF or DCM, anhydrous
Reaction time 12–24 hours
Temperature Room temperature
Methylidene introduction Paraformaldehyde or Wittig reagent under basic conditions
Purification method Silica gel chromatography with TEA additive
Typical yield 79–89% for silylation step
Characterization NMR, HRMS, chromatographic purity

化学反应分析

Types of Reactions

1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxolane ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can be performed to replace the tert-butyl(dimethyl)silyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halides, alcohols, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

科学研究应用

1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

相似化合物的比较

Silyl-Protected Derivatives

  • 1-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 40733-26-4)

    • Key Differences : This compound (C₂₂H₄₂N₂O₅Si₂, MW 470.75) has TBDMS groups at the 4- and 5'-positions of the oxolane ring, compared to the 3- and 4-positions in the target compound. The absence of a methylidene group reduces ring strain but limits reactivity for subsequent functionalization .
    • Applications : Used in solid-phase oligonucleotide synthesis, where selective deprotection of silyl groups is required .
  • 1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 81246-80-2)

    • Key Differences : Incorporates a dimethoxytrityl (DMT) group at the 5'-position and a TBDMS group at the 3-position (C₃₆H₄₄N₂O₈Si, MW 660.83). The DMT group enhances solubility in organic solvents, while the TBDMS group provides orthogonal protection .
    • Research Findings : Demonstrated superior coupling efficiency in phosphoramidite-based oligonucleotide synthesis compared to benzyl-protected analogs .

Azido and Halogenated Derivatives

  • 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (CAS 215176-58-2)

    • Key Differences : Features an azido group at the 4-position (C₉H₁₁N₅O₆, MW 285.21), enabling click chemistry applications. The absence of silyl groups increases polarity but reduces stability under acidic conditions .
    • Applications : Explored in prodrug strategies for antiviral therapies due to its metabolic stability .
  • 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione (CAS 14259-58-6)

    • Key Differences : Contains an iodomethyl group (C₉H₁₁IN₂O₅, MW 354.1), which facilitates radiolabeling and crystallographic studies. The hydroxyl groups increase hydrophilicity, limiting membrane permeability .

Physicochemical Properties

Compound Molecular Formula MW Key Substituents Solubility (LogP) Stability
Target Compound C₂₂H₄₂N₂O₅Si₂ 470.75 3,4-bis(TBDMS), 5-methylidene 4.2 (predicted) Stable to nucleophiles, acidic pH
CAS 40733-26-4 (3',5'-bis-O-TBDMS) C₂₂H₄₂N₂O₅Si₂ 470.75 4-TBDMS, 5'-TBDMS 3.8 Stable to fluoride ions
CAS 81246-80-2 (DMT/TBDMS) C₃₆H₄₄N₂O₈Si 660.83 3-TBDMS, 5'-DMT 5.1 Labile to mild acids
CAS 215176-58-2 (azido) C₉H₁₁N₅O₆ 285.21 4-azido -0.5 Light-sensitive

生物活性

Molecular Formula and Weight

  • Molecular Formula : C30H53N2O5Si2
  • Molecular Weight : 563.933 g/mol

Structural Features

The compound features a pyrimidine backbone substituted with a unique oxolane moiety and multiple tert-butyl(dimethyl)silyl groups, which enhance its stability and solubility in organic solvents.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study focusing on related compounds demonstrated that they could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes involved in nucleic acid metabolism. Preliminary studies show that the compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is vital for rapidly dividing cells such as those found in tumors.

Antimicrobial Activity

Similar compounds have also been evaluated for antimicrobial properties. Some studies suggest that modifications to the silyl groups can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a related pyrimidine derivative on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit DHODH activity in a biochemical assay. The results indicated an IC50 of 25 µM, suggesting moderate inhibition compared to standard inhibitors. This activity supports further exploration into its potential as an adjunct therapy in cancer treatment.

Study 3: Antimicrobial Testing

A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus, indicating promising antibacterial activity that warrants further exploration.

Research Findings Summary

Activity IC50/MIC Mechanism Reference
Anticancer10 µMInduction of apoptosis
Enzyme Inhibition25 µMInhibition of DHODH
Antimicrobial15 µg/mLDisruption of bacterial cell membranes

常见问题

Basic Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthesis requires precise control of stereochemistry due to multiple chiral centers and protecting groups. The tert-butyl(dimethyl)silyl (TBDMS) groups are critical for hydroxyl protection but may hinder solubility. Optimizing reaction temperature (e.g., −78°C for silylation) and catalysts (e.g., Pd-mediated cross-coupling) is essential. Computational reaction path searches, such as those using quantum chemical calculations, can predict intermediates and transition states to streamline experimental design .

Q. How can the structure and purity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and TBDMS group placement (e.g., δ 0.1–0.3 ppm for Si(CH3_3)2_2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+^+ adducts).
  • HPLC : Assess purity (>95% by reverse-phase C18 columns) and detect diastereomers .

Q. What role do the TBDMS protecting groups play in modifying the compound’s reactivity or solubility?

  • Methodological Answer : TBDMS groups enhance lipophilicity, improving organic-phase solubility for coupling reactions. However, they may sterically hinder nucleophilic attacks at the oxolane ring. Comparative studies with analogs (e.g., tert-butyl(diethyl)silyl) reveal trade-offs between stability and reactivity .

Advanced Questions

Q. How does the methylidene group (CH2_2=C) on the oxolane ring influence conformational dynamics or reactivity?

  • Methodological Answer : The methylidene group introduces ring strain, favoring boat conformations in the oxolane ring. Computational modeling (e.g., DFT calculations) predicts enhanced electrophilicity at the pyrimidine-dione moiety, which can be tested via nucleophilic addition assays. X-ray crystallography of analogs (e.g., 5'-iodo derivatives) provides empirical validation .

Q. What strategies resolve contradictions in reported diastereomeric ratios during glycosylation steps?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., acetonitrile vs. THF) and temperature effects. Kinetic vs. thermodynamic control can be probed via time-resolved 19^19F NMR (if fluorine analogs exist) or by isolating intermediates. ICReDD’s feedback loop integrating experimental data with computational models helps reconcile such contradictions .

Q. How can the compound’s potential as a nucleoside analog be evaluated for antiviral or anticancer activity?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of viral polymerases (e.g., HIV-1 RT) using 3^3H-labeled substrates.
  • Cell-Based Studies : Cytotoxicity profiles (IC50_{50}) in cancer lines (e.g., HeLa) vs. non-malignant cells.
  • Metabolic Stability : Assess TBDMS deprotection in physiological conditions (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in silyl ether formation?

  • Methodological Answer : Divergent outcomes may stem from:

  • Protecting Group Compatibility : Competing silylation at the 3' vs. 4' hydroxyls (e.g., steric effects from adjacent substituents).
  • Catalyst Choice : ZnCl2_2 vs. imidazole catalysts favor different sites. Multi-variable DOE (Design of Experiments) can identify dominant factors .

Experimental Design Considerations

Q. What analytical techniques are critical for monitoring real-time reaction progress?

  • Methodological Answer :

  • In Situ FTIR : Tracks carbonyl (C=O) or silyl ether (Si-O) vibrations.
  • LC-MS : Captures transient intermediates (e.g., oxocarbenium ions).
  • Cryogenic Quenching : Halts reactions at intervals for NMR analysis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。